

Application Note: Quantification of 2-Mercaptopyridine using a Stability-Indicating HPLC Method

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Compound of Interest

Compound Name: 2-Mercaptopyridine

Cat. No.: B119420

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Abstract

This application note details a robust and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of **2-Mercaptopyridine**. The described protocol is suitable for routine quality control, stability studies, and research applications, providing a reliable method for the determination of **2-Mercaptopyridine** in bulk drug substance and pharmaceutical formulations. The method has been developed to be specific, linear, accurate, and precise, ensuring its suitability for its intended purpose.

Introduction

2-Mercaptopyridine is a crucial intermediate in the synthesis of various pharmaceutical compounds. Its accurate quantification is essential for ensuring product quality and consistency. High-performance liquid chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of individual components in a mixture.^[1] This application note presents a stability-indicating RP-HPLC method that can effectively separate **2-Mercaptopyridine** from its potential degradation products, making it a valuable tool for stability testing.

Experimental Protocol

Instrumentation and Materials

- HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
- Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 μ m particle size) is recommended.
- Chemicals and Reagents:
 - **2-Mercaptopyridine** reference standard
 - Acetonitrile (HPLC grade)
 - Methanol (HPLC grade)
- Ammonium acetate (analytical grade)
 - Water (HPLC grade)

Chromatographic Conditions

Parameter	Condition
Column	C18 (250 mm x 4.6 mm, 5 μ m)
Mobile Phase	Acetonitrile : 0.032 M Ammonium Acetate (55:45, v/v)
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Detection Wavelength	275 nm
Injection Volume	20 μ L
Run Time	Approximately 10 minutes

Preparation of Solutions

- Mobile Phase Preparation: Prepare a 0.032 M solution of ammonium acetate in water. Filter and degas the mobile phase components before use.

- **Standard Stock Solution (100 µg/mL):** Accurately weigh and dissolve approximately 10 mg of **2-Mercaptopyridine** reference standard in 100 mL of mobile phase.
- **Working Standard Solutions:** Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the range of 1-20 µg/mL.
- **Sample Preparation:** Accurately weigh and dissolve the sample containing **2-Mercaptopyridine** in the mobile phase to achieve a final concentration within the linear range of the method. Filter the sample solution through a 0.45 µm syringe filter before injection.

Method Validation Summary

The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines.^{[2][3]} The validation parameters are summarized in the table below.

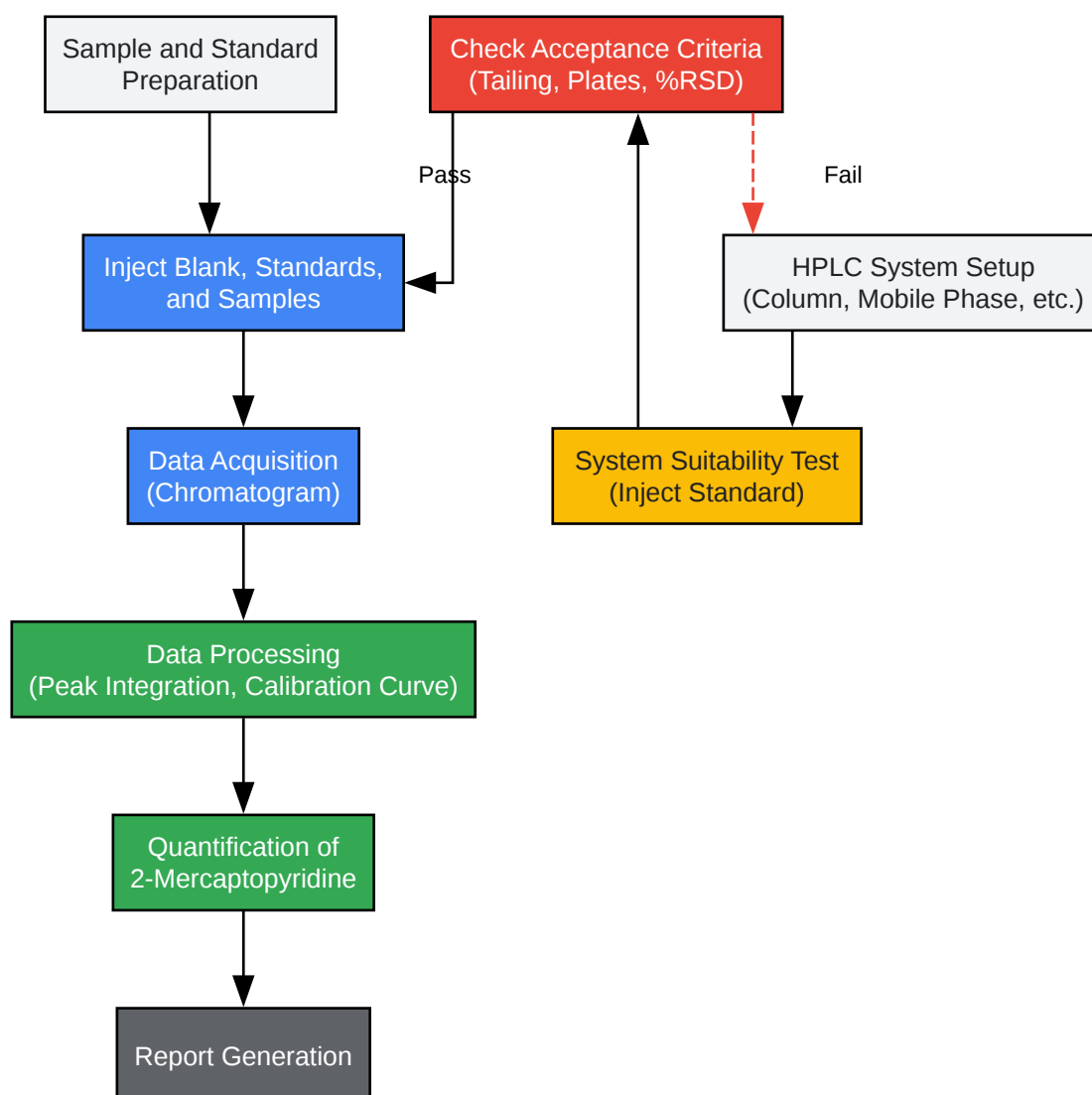
Validation Parameter	Result
Linearity & Range	The method demonstrated excellent linearity over the concentration range of 1-20 µg/mL with a correlation coefficient (R^2) of > 0.999.
Accuracy (Recovery)	The accuracy of the method was determined by recovery studies at three different concentration levels (80%, 100%, and 120% of the target concentration). The mean recovery was found to be between 98.0% and 102.0%.
Precision	Repeatability (Intra-day precision): The relative standard deviation (%RSD) for six replicate injections of the standard solution was less than 2.0%. Intermediate Precision (Inter-day precision): The analysis was repeated on a different day by a different analyst, and the %RSD was found to be less than 2.0%.
Limit of Detection (LOD)	0.1 µg/mL
Limit of Quantification (LOQ)	0.3 µg/mL
Specificity	The method was found to be specific as there was no interference from common excipients and degradation products. The peak for 2-Mercaptopyridine was well-resolved from other peaks.
Robustness	The method was found to be robust when small, deliberate changes were made to the mobile phase composition ($\pm 2\%$), flow rate (± 0.1 mL/min), and column temperature (± 2 °C). The system suitability parameters remained within the acceptable limits.

System Suitability

System suitability tests were performed to ensure the chromatographic system was adequate for the analysis. The acceptance criteria are listed below.

Parameter	Acceptance Criteria
Tailing Factor	≤ 2.0
Theoretical Plates	> 2000
%RSD of Peak Areas	$\leq 2.0\%$

Experimental Workflow



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Caption: Workflow for the HPLC quantification of **2-Mercaptopyridine**.

Conclusion

The developed and validated RP-HPLC method is simple, rapid, and reliable for the quantification of **2-Mercaptopyridine**. The method's performance characteristics demonstrate its suitability for routine analysis in a quality control environment and for stability studies. The clear separation of the analyte from potential degradation products confirms the stability-indicating nature of the assay.

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References

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